molecular formula C15H11FN4O4 B11561646 N-(3-Fluorophenyl)-1-{N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamide

N-(3-Fluorophenyl)-1-{N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamide

Cat. No.: B11561646
M. Wt: 330.27 g/mol
InChI Key: WZTWLDGNJZRSTL-RQZCQDPDSA-N
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Description

N-(3-Fluorophenyl)-1-{N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse chemical properties and applications. This particular compound features a fluorophenyl group and a nitrophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-1-{N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamide typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the formation of the hydrazone bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-1-{N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-Fluorophenyl)-1-{N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-1-{N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-3-{N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}propanamide
  • N’-[(E)-(3-Fluorophenyl)methylene]-2-(2-furyl)-4-quinolinecarbohydrazide

Uniqueness

N-(3-Fluorophenyl)-1-{N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamide is unique due to its specific combination of fluorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H11FN4O4

Molecular Weight

330.27 g/mol

IUPAC Name

N-(3-fluorophenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide

InChI

InChI=1S/C15H11FN4O4/c16-11-2-1-3-12(8-11)18-14(21)15(22)19-17-9-10-4-6-13(7-5-10)20(23)24/h1-9H,(H,18,21)(H,19,22)/b17-9+

InChI Key

WZTWLDGNJZRSTL-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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